molecular formula C12H21N3O B14534251 N-Methyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide CAS No. 62399-87-5

N-Methyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide

Cat. No.: B14534251
CAS No.: 62399-87-5
M. Wt: 223.31 g/mol
InChI Key: IWBVUBXBKGXCPK-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide is an organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide typically involves the reaction of 1-methyl-1H-pyrazole with heptanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-Methyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]-N’-phenylurea
  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate

Uniqueness

N-Methyl-N-(1-methyl-1H-pyrazol-3-yl)heptanamide is unique due to its specific structural features and the presence of both a pyrazole ring and a heptanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62399-87-5

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

N-methyl-N-(1-methylpyrazol-3-yl)heptanamide

InChI

InChI=1S/C12H21N3O/c1-4-5-6-7-8-12(16)15(3)11-9-10-14(2)13-11/h9-10H,4-8H2,1-3H3

InChI Key

IWBVUBXBKGXCPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(C)C1=NN(C=C1)C

Origin of Product

United States

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